

AM3102 toxicity and side effects in research animals

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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768088

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Technical Support Center: AM3102

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **AM3102** (also known as KDS-5104). The information is based on preclinical studies in research animals.

Frequently Asked Questions (FAQs)

Q1: What is **AM3102** and what is its primary mechanism of action?

AM3102 is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA).^{[1][2][3][4]} It functions as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR α), a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.^{[1][2][3][4]} Its resistance to enzymatic breakdown allows for a more persistent effect compared to endogenous OEA.^{[1][2]}

Q2: What are the expected pharmacological effects of **AM3102** in research animals?

In rodent models, the primary reported effect of **AM3102** is a reduction in food intake, demonstrating potent anorexiant properties.^{[1][2][3][4]} This is achieved by prolonging the latency to initiate feeding and extending the interval between meals.^{[1][4]}

Q3: What are the known side effects or toxicities of **AM3102** observed in research animals?

The primary research article characterizing **AM3102** did not report any specific overt signs of toxicity or adverse effects at the doses tested for its anorexiant effects.^{[1][2][3][4]} However, based on its mechanism of action as a PPAR α agonist, researchers should be aware of potential class-effects, particularly with chronic administration.

Potential areas for monitoring include:

- **Hepatotoxicity:** Prolonged activation of PPAR α in rodents has been associated with hepatomegaly (enlarged liver), hepatic cytotoxicity, and in some cases, hepatocarcinogenesis.^{[5][6]} It is important to note that the relevance of this finding to humans is debated, as significant species differences exist in the response to PPAR α agonists.^{[5][6]}
- **Changes in Lipid Metabolism:** As a PPAR α agonist, **AM3102** is expected to influence lipid metabolism. Researchers should monitor for changes in plasma lipid profiles.
- **General Health:** Standard monitoring of animal health, including body weight, food and water consumption, and behavioral changes, is crucial.

Q4: What are the key quantitative parameters for **AM3102**'s activity?

The following tables summarize the key in vitro and in vivo quantitative data for **AM3102** from preclinical studies.

Quantitative Data Summary

Table 1: In Vitro Activity of **AM3102**

Parameter	Value	Species	System	Reference
EC50 for PPAR α activation	100 \pm 21 nM	Human	Reporter Gene Assay	^{[1][2][3]}

Table 2: In Vivo Efficacy of **AM3102** in Rodents

Parameter	Value	Species	Administration Route	Endpoint	Reference
ED50 for anorexiant effect	2.4 ± 1.8 mg/kg	Rat	Intraperitoneal (i.p.)	Prolongation of feeding latency	[1][4]

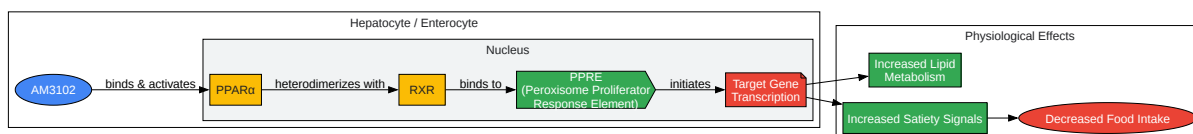
Experimental Protocols

Protocol 1: Assessment of Anorexiant Effect in Rats (based on Astarita et al., 2006)

- Animal Model: Male Wistar rats.
- Housing: Individually housed with a 12-hour light/dark cycle.
- Acclimation: Acclimated to the experimental conditions and handling.
- Drug Administration: **AM3102** administered via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group should be included.
- Feeding Paradigm:
 - Fasted Rats: Animals are fasted for a period (e.g., 12 hours) before drug administration. Food is then provided, and the latency to the first meal and the amount of food consumed over a set period are measured.
 - Free-Feeding Rats: Food is available ad libitum. The timing and size of spontaneous meals are recorded continuously using an automated system.
- Endpoint Measurement: The primary endpoints are the latency to initiate the first meal after fasting and the duration of the inter-meal interval in free-feeding animals. Food intake (in grams) is also quantified.
- Data Analysis: Dose-response curves are generated to determine the ED50. Statistical comparisons are made between the **AM3102**-treated groups and the vehicle control group.

Visualizations

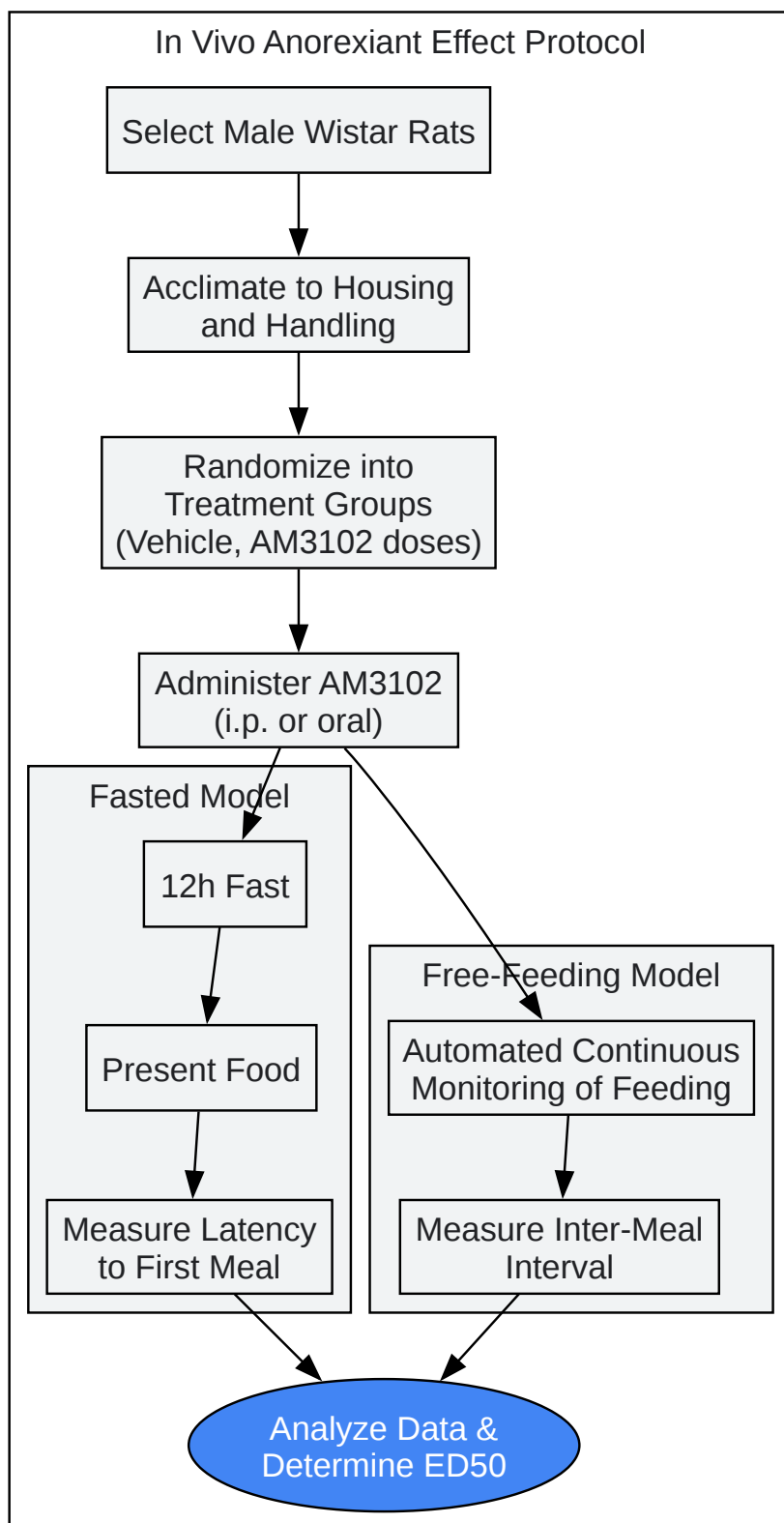
Signaling Pathway



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Caption: Signaling pathway of **AM3102** via PPARα activation.

Experimental Workflow



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Caption: Experimental workflow for assessing the anorexiant effects of **AM3102** in rats.

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